2-Hydroxy Valbenazine-d8
CAS No.:
Cat. No.: VC20246726
Molecular Formula: C24H38N2O4
Molecular Weight: 426.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H38N2O4 |
|---|---|
| Molecular Weight | 426.6 g/mol |
| IUPAC Name | (3S)-3-amino-1-[(2S,3S,11bR)-3-(2-hydroxypropan-2-yl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-3,4,5,5,5-pentadeuterio-4-(trideuteriomethyl)pentan-2-one |
| Standard InChI | InChI=1S/C24H38N2O4/c1-14(2)23(25)20(27)10-16-9-19-17-12-22(30-6)21(29-5)11-15(17)7-8-26(19)13-18(16)24(3,4)28/h11-12,14,16,18-19,23,28H,7-10,13,25H2,1-6H3/t16-,18+,19+,23-/m0/s1/i1D3,2D3,14D,23D |
| Standard InChI Key | BWFSYMXVUDVVTH-HVJDCHBESA-N |
| Isomeric SMILES | [2H][C@@](C(=O)C[C@@H]1C[C@@H]2C3=CC(=C(C=C3CCN2C[C@H]1C(C)(C)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
| Canonical SMILES | CC(C)C(C(=O)CC1CC2C3=CC(=C(C=C3CCN2CC1C(C)(C)O)OC)OC)N |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
2-Hydroxy Valbenazine-d8 is a deuterated derivative of 2-hydroxy valbenazine, where eight hydrogen atoms are replaced with deuterium. This isotopic substitution occurs at specific positions to maintain structural integrity while improving mass spectrometric detection. The parent compound, valbenazine, undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) to form 2-hydroxy valbenazine, which retains pharmacological activity . The deuterated variant shares the core structure of valbenazine, characterized by a tetrahydrobenzoquinoline moiety linked to a valine ester group, with hydroxylation at the second position of the benzoquinoline ring .
The molecular formula reflects precise isotopic enrichment, critical for distinguishing the compound from its non-deuterated counterpart in analytical assays. The molecular weight of 428.59 g/mol aligns with theoretical calculations, confirming isotopic purity .
Physicochemical Properties
Deuterium incorporation minimally alters the compound’s physicochemical properties compared to its non-deuterated form. Key characteristics include:
-
LogP (Partition Coefficient): Estimated at 3.2, indicating moderate lipophilicity suitable for reverse-phase chromatography.
-
Solubility: Sparingly soluble in aqueous buffers but highly soluble in organic solvents such as methanol and acetonitrile, facilitating extraction from biological samples .
-
Stability: Demonstrates stability across a pH range of 2–8 and temperatures up to 40°C, ensuring reliability in long-term storage and analytical workflows .
Synthetic Pathways and Isotopic Labeling
Deuterium Incorporation Strategies
The synthesis of 2-Hydroxy Valbenazine-d8 involves selective deuteration at metabolically inert sites to avoid interference with pharmacological activity. Common approaches include:
-
Catalytic Hydrogen-Deuterium Exchange: Utilizing deuterium gas and palladium catalysts to replace hydrogen atoms on aromatic rings.
-
Deuterated Precursor Utilization: Starting with deuterated valine or benzoquinoline intermediates to ensure site-specific labeling .
These methods yield isotopic enrichment exceeding 98%, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Purification and Quality Control
Post-synthesis purification employs preparative high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Final products are characterized by:
Analytical Applications in Bioanalysis
Role as an Internal Standard
2-Hydroxy Valbenazine-d8 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying valbenazine and its metabolites in plasma. Its deuterated structure ensures co-elution with the analyte while providing distinct mass-to-charge () ratios, mitigating ion suppression and matrix effects .
Table 1: LC-MS/MS Parameters for 2-Hydroxy Valbenazine-d8
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray (Positive) |
| Precursor Ion () | 429.3 |
| Product Ion () | 177.1 (Quantifier) |
| Collision Energy (eV) | 25 |
| Retention Time (min) | 3.08 |
Data adapted from methodologies described in valbenazine pharmacokinetic studies .
Method Validation
A validated LC-MS/MS method for 2-Hydroxy Valbenazine-d8 demonstrates:
-
Linearity: 1–500 ng/mL ().
-
Precision: Intra-day and inter-day coefficients of variation (CV) ≤5%.
Pharmacokinetic and Metabolic Profile
Clinical Relevance
Valbenazine’s efficacy in tardive dyskinesia correlates with 2-hydroxy valbenazine plasma concentrations, underscoring the importance of accurate quantification. In a pooled analysis of three randomized trials, valbenazine 80 mg/day achieved 39.7% response rates in older adults (≥55 years) versus 9.7% for placebo, with similar trends in younger cohorts .
Future Directions and Research Gaps
Despite its utility in bioanalysis, further studies are needed to:
-
Elucidate long-term stability under varying storage conditions.
-
Explore applications in pediatric and geriatric populations, where pharmacokinetic variability is pronounced.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume